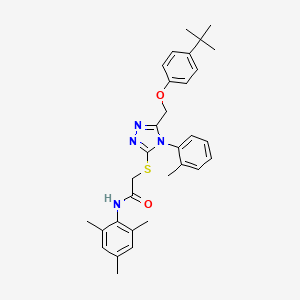![molecular formula C10H10F3N5O2 B11089923 3-amino-3-imino-2-{(E)-[4-(trifluoromethoxy)phenyl]diazenyl}propanamide](/img/structure/B11089923.png)
3-amino-3-imino-2-{(E)-[4-(trifluoromethoxy)phenyl]diazenyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-AMINO-3-IMINO-2-{(E)-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1-DIAZENYL}PROPANAMIDE” is a synthetic organic compound characterized by its unique molecular structure. This compound features an amino group, an imino group, and a diazenyl group attached to a propanamide backbone, with a trifluoromethoxyphenyl substituent. Such compounds are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-AMINO-3-IMINO-2-{(E)-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1-DIAZENYL}PROPANAMIDE” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the diazenyl group: This can be achieved through the reaction of an appropriate aryl amine with nitrous acid, followed by coupling with a suitable diazonium salt.
Introduction of the trifluoromethoxy group: This step may involve the use of trifluoromethoxybenzene derivatives under specific conditions to introduce the trifluoromethoxyphenyl group.
Formation of the propanamide backbone: This can be synthesized through standard amide formation reactions, such as the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, catalysis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“3-AMINO-3-IMINO-2-{(E)-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1-DIAZENYL}PROPANAMIDE” can undergo various chemical reactions, including:
Oxidation: The amino and imino groups can be oxidized under specific conditions to form corresponding oxides.
Reduction: The diazenyl group can be reduced to form hydrazine derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, “3-AMINO-3-IMINO-2-{(E)-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1-DIAZENYL}PROPANAMIDE” can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, compounds with similar structures are often investigated for their potential pharmacological activities. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them candidates for drug development.
Industry
In the industrial sector, such compounds can be used in the development of new materials, dyes, and agrochemicals. Their unique chemical properties can be exploited to create products with specific desired characteristics.
Mechanism of Action
The mechanism of action of “3-AMINO-3-IMINO-2-{(E)-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1-DIAZENYL}PROPANAMIDE” would depend on its specific biological target. Generally, compounds with diazenyl groups can interact with enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)aniline: A simpler compound with a trifluoromethoxy group attached to an aniline.
Diazenyl derivatives: Compounds with similar diazenyl groups, such as azobenzenes.
Propanamide derivatives: Compounds with similar propanamide backbones, such as N-substituted propanamides.
Uniqueness
“3-AMINO-3-IMINO-2-{(E)-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1-DIAZENYL}PROPANAMIDE” is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the trifluoromethoxy group can significantly influence its pharmacokinetic properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H10F3N5O2 |
|---|---|
Molecular Weight |
289.21 g/mol |
IUPAC Name |
3-amino-3-imino-2-[[4-(trifluoromethoxy)phenyl]diazenyl]propanamide |
InChI |
InChI=1S/C10H10F3N5O2/c11-10(12,13)20-6-3-1-5(2-4-6)17-18-7(8(14)15)9(16)19/h1-4,7H,(H3,14,15)(H2,16,19) |
InChI Key |
IHSMBCPZSQWVRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC(C(=N)N)C(=O)N)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfonyl}methyl)benzoic acid](/img/structure/B11089846.png)
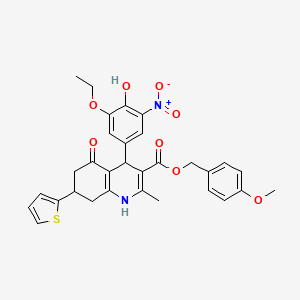
![(3-Amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-difluorophenyl)methanone](/img/structure/B11089850.png)
![2-({5-[(3-Chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B11089853.png)
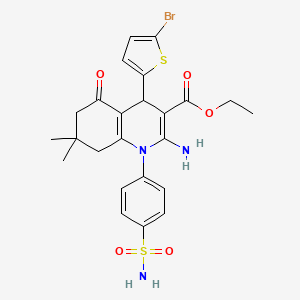
![N-[2-(1-adamantyloxy)ethyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B11089868.png)
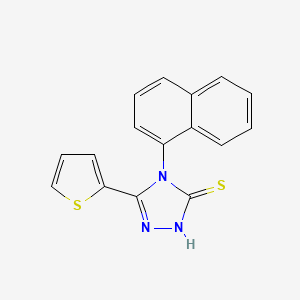
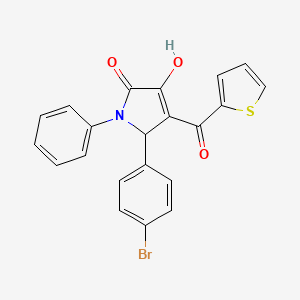
![3-{[1,1,1,4,5,5,5-Heptafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-4-(trifluoromethyl)pent-2-en-2-yl]oxy}-5-[(nonadecafluorononyl)oxy]aniline](/img/structure/B11089881.png)
![5-{[(E)-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11089884.png)
![N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide](/img/structure/B11089893.png)
![Ethyl 4-(3-[2-(4-fluorophenyl)ethyl]-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11089906.png)
![N-[2-(4-chlorophenoxy)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B11089912.png)
